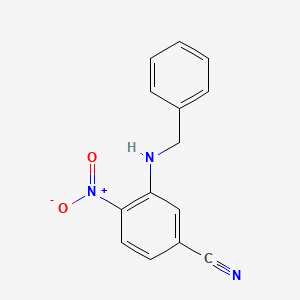

3-(benzylamino)-4-nitrobenzonitrile

Description

Properties

IUPAC Name |

3-(benzylamino)-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-9-12-6-7-14(17(18)19)13(8-12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWDDCRZWDDOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Benzylamino 4 Nitrobenzonitrile

Direct Synthetic Routes to 3-(benzylamino)-4-nitrobenzonitrile

Direct synthesis of 3-(benzylamino)-4-nitrobenzonitrile is most efficiently achieved through the nucleophilic aromatic substitution (SNAr) mechanism. This approach involves the reaction of an activated benzonitrile (B105546) precursor, containing a suitable leaving group, with benzylamine.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Nitrobenzonitrile Precursors

The SNAr reaction is a cornerstone for the synthesis of substituted aromatic compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity of the ring.

For the synthesis of 3-(benzylamino)-4-nitrobenzonitrile, the aromatic ring of the precursor must be rendered sufficiently electrophilic to be attacked by the amine nucleophile. This is achieved by the presence of a strong electron-withdrawing group, such as a nitro group (NO₂), positioned ortho or para to a good leaving group. In this specific case, the target molecule requires the installation of a benzylamino group at the C-3 position, which is ortho to the nitro group at C-4. Therefore, a suitable precursor would be a 3-halo-4-nitrobenzonitrile, such as 3-fluoro-4-nitrobenzonitrile or 3-chloro-4-nitrobenzonitrile. The nitro group at C-4 strongly activates the C-3 position for nucleophilic attack.

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step of the reaction youtube.com.

Amination Reactions Utilizing Benzylamine

Benzylamine serves as the nucleophile in this direct synthetic route. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient carbon atom (C-3) of the activated 3-halo-4-nitrobenzonitrile precursor. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the intermediate Meisenheimer complex.

The reaction often includes a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N), to neutralize the hydrogen halide (e.g., HF or HCl) that is formed as a byproduct. The removal of this acidic byproduct drives the reaction to completion. The reaction temperature can vary depending on the reactivity of the specific halogen precursor, but moderately elevated temperatures are common to ensure a reasonable reaction rate.

| Precursor | Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| 3-Fluoro-4-nitrobenzonitrile | Benzylamine | DMSO | K₂CO₃ | 80-100 | High |

| 3-Chloro-4-nitrobenzonitrile | Benzylamine | DMF | Triethylamine | 100-120 | Moderate to High |

Strategies for Positional Selectivity Control

The high degree of positional selectivity in this SNAr reaction is dictated by the electronic effects of the substituents on the benzonitrile precursor. The synthesis of the correct precursor isomer, 3-halo-4-nitrobenzonitrile, is therefore critical.

Synthesis of the Precursor : A plausible route to 3-halo-4-nitrobenzonitrile is the electrophilic nitration of a 3-halobenzonitrile. In this case, the directing effects of the two substituents are crucial. The halogen atom is a deactivating but ortho-, para-director, while the cyano group is a strong deactivating meta-director youtube.comlibretexts.org. The nitration would be directed to the positions that are ortho to the halogen and meta to the cyano group, namely the C-4 and C-6 positions. Formation of the 4-nitro isomer is generally favored, although a mixture of isomers may result, requiring purification.

Selectivity of the Amination Step : Once the 3-halo-4-nitrobenzonitrile precursor is obtained, the subsequent amination with benzylamine is highly regioselective. The powerful electron-withdrawing nitro group at the C-4 position activates the ortho (C-3) and para (C-5) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. Since the leaving group is located at C-3, the attack of benzylamine occurs exclusively at this position. The meta position (C-2) is not electronically activated, and substitution at this site is not observed.

Multi-Step Synthesis and Sequential Derivatization Approaches

Alternative to the direct SNAr approach, multi-step synthetic sequences can be employed. These routes involve the transformation of other functional groups on the aromatic ring either before or after the key C-N bond-forming step.

Functional Group Interconversions on the Benzonitrile Moiety

This strategy involves creating the benzylamino-nitrobenzene core first, followed by the formation of the nitrile group in a later step.

A potential synthetic sequence is as follows:

Starting Material : Begin with a precursor such as 3-chloro-4-nitrobenzoic acid.

Nucleophilic Aromatic Substitution : React 3-chloro-4-nitrobenzoic acid with benzylamine. The chlorine atom is activated by the ortho-nitro group, allowing for its displacement to form 3-(benzylamino)-4-nitrobenzoic acid.

Amide Formation : Convert the carboxylic acid group of 3-(benzylamino)-4-nitrobenzoic acid into a primary amide, 3-(benzylamino)-4-nitrobenzamide. This is typically achieved by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia.

Nitrile Formation : Dehydrate the primary amide to yield the target 3-(benzylamino)-4-nitrobenzonitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride chemicalbook.com.

Transformations of the Nitro Group (e.g., selective reduction prior to amination)

An alternative multi-step approach involves introducing the nitro group onto a pre-formed benzylamino-benzonitrile skeleton. This leverages the principles of electrophilic aromatic substitution.

A viable pathway for this strategy is:

Starting Material : Begin with 3-aminobenzonitrile nih.gov.

N-Benzylation : Protect or directly alkylate the amino group with a benzyl (B1604629) group. A standard method involves reacting 3-aminobenzonitrile with benzyl chloride in the presence of a base to form 3-(benzylamino)benzonitrile.

Electrophilic Nitration : The final step is the nitration of 3-(benzylamino)benzonitrile using a standard nitrating mixture, such as nitric acid and sulfuric acid. The regiochemical outcome of this step is controlled by the directing effects of the existing substituents. The benzylamino group is a powerful activating, ortho-, para-director, while the cyano group is a deactivating, meta-director youtube.comlibretexts.org. The strong activating effect of the benzylamino group will dominate, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it. Therefore, nitration is expected to occur primarily at the C-4 position (ortho to the benzylamino group and meta to the cyano group), yielding the desired 3-(benzylamino)-4-nitrobenzonitrile.

| Strategy | Starting Material | Key Steps | Key Considerations |

|---|---|---|---|

| Functional Group Interconversion | 3-Chloro-4-nitrobenzoic acid | 1. SNAr with Benzylamine 2. Amide Formation 3. Amide Dehydration | Requires robust functional groups that can withstand reaction conditions. Dehydration step can use harsh reagents. |

| Late-Stage Nitration | 3-Aminobenzonitrile | 1. N-Benzylation 2. Electrophilic Nitration | Relies on predictable regioselectivity of nitration. The powerful directing effect of the benzylamino group ensures high selectivity for the desired isomer. |

Installation and Manipulation of the Benzylamino Substituent

The primary and most direct method for installing the benzylamino group onto the 4-nitrobenzonitrile (B1214597) scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective due to the electronic properties of the starting material, typically a 4-halo-3-nitrobenzonitrile.

The core of this strategy relies on the high reactivity of a precursor like 4-fluoro-3-nitrobenzonitrile or 4-chloro-3-nitrobenzonitrile (B1361363). nbinno.cominnospk.com The benzene (B151609) ring in these precursors is "activated" towards nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs). In this case, both the nitro (-NO₂) group and the cyano (-CN) group serve this purpose. These groups powerfully withdraw electron density from the aromatic ring, making the carbon atoms attached to the halogen susceptible to attack by a nucleophile.

The reaction proceeds as follows:

Nucleophilic Attack: Benzylamine (C₆H₅CH₂NH₂), acting as the nucleophile, attacks the carbon atom bonded to the halogen (fluorine or chlorine). youtube.com This is the rate-determining step of the reaction. nih.gov

Formation of the Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the ortho-nitro group and para-cyano group. youtube.comnih.gov

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (F⁻ or Cl⁻), which is a good leaving group. This results in the final product, 3-(benzylamino)-4-nitrobenzonitrile.

The fluorine atom in 4-fluoro-3-nitrobenzonitrile is an exceptionally good leaving group for SNAr reactions, often leading to faster reaction rates and higher yields compared to its chloro-analogue. nbinno.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by the presence of a non-nucleophilic base to neutralize the proton released from the benzylamine nitrogen.

Manipulation of the installed benzylamino substituent is also a key consideration for further synthesis. The secondary amine can be further alkylated or acylated. More significantly, the nitro group on the ring can be reduced to an amino group, opening pathways to synthesize various heterocyclic compounds, such as benzimidazoles, which are valuable in medicinal chemistry.

Catalytic and Advanced Synthesis Techniques

Modern synthetic chemistry emphasizes the use of advanced techniques to enhance reaction efficiency, reduce environmental impact, and improve product yields.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

While the SNAr reaction is highly effective for this specific activated substrate, an alternative advanced methodology for C-N bond formation involves transition metal-catalyzed cross-coupling reactions. The most prominent among these is the Buchwald-Hartwig amination .

This reaction typically uses a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide or triflate. For the synthesis of 3-(benzylamino)-4-nitrobenzonitrile, this would involve the coupling of 4-chloro-3-nitrobenzonitrile with benzylamine.

A typical catalytic cycle would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl-halide bond (Ar-X).

Amine Coordination and Deprotonation: Benzylamine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is reductively eliminated, regenerating the Pd(0) catalyst.

While highly versatile, this method is often more complex and costly than the SNAr approach for an activated substrate like 4-chloro-3-nitrobenzonitrile, where the uncatalyzed reaction proceeds readily. However, for less activated aryl halides, transition metal catalysis is an indispensable tool for C-N bond formation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. mdpi.comnih.gov

In the context of synthesizing 3-(benzylamino)-4-nitrobenzonitrile via the SNAr reaction, microwave heating offers significant advantages over conventional heating methods (e.g., an oil bath). The mechanism of microwave heating involves direct coupling of electromagnetic energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This rapid temperature increase can overcome the activation energy barrier of the reaction more efficiently.

Solvent-free or "neat" reactions are often possible under microwave conditions, which aligns with the principles of green chemistry by reducing solvent waste. mdpi.com For the reaction between 4-chloro-3-nitrobenzonitrile and benzylamine, a solvent-free microwave protocol could provide the product rapidly and in high yield.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-30 min) |

| Temperature | Often requires high boiling point solvents | Precise temperature control, can reach high temperatures quickly |

| Yield | Good to high | Often higher due to reduced side reactions and decomposition |

| Energy Efficiency | Lower; heats the entire vessel and surroundings | Higher; directly heats the reactants and solvent |

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.govscranton.edu Several principles of green chemistry can be applied to the synthesis of 3-(benzylamino)-4-nitrobenzonitrile.

Use of Greener Solvents: Traditional polar aprotic solvents like DMF and DMSO are effective but have environmental and health concerns. Research into greener alternatives, such as ionic liquids or water, for SNAr reactions is an active area. Performing the reaction in water, if feasible, would be a significant improvement.

Catalysis: Using a recyclable catalyst, even for a reaction that can proceed uncatalyzed, can enhance efficiency and reduce waste. For instance, developing a solid-supported base or a phase-transfer catalyst that can be easily recovered and reused would be a green approach.

Atom Economy: The SNAr reaction itself has good atom economy, as the main byproduct is a simple salt (e.g., NaCl or NaF).

Energy Efficiency: As discussed, employing microwave-assisted synthesis is a key green strategy due to its significantly lower energy consumption compared to conventional heating. nih.gov

Solvent-Free Reactions: Combining microwave heating with solvent-free conditions presents an ideal green synthetic route, minimizing waste and energy use simultaneously. mdpi.com

Purification and Isolation Methodologies

After the synthesis, isolating and purifying the 3-(benzylamino)-4-nitrobenzonitrile product is crucial to remove unreacted starting materials, byproducts, and residual solvent.

Chromatographic Techniques (e.g., Column Chromatography, HPLC)

Chromatography is the most common and effective method for the purification of this compound.

Column Chromatography: This is the standard technique for purification on a laboratory scale. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. The separation occurs based on the differential adsorption of the components to the silica gel. For 3-(benzylamino)-4-nitrobenzonitrile, a non-polar/polar solvent system like Hexane/Ethyl Acetate would be appropriate. The less polar starting material (4-chloro-3-nitrobenzonitrile) would elute first, followed by the more polar product. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). bjmu.edu.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to pass the solvent through a column with smaller particle sizes, providing much higher resolution and faster separation times. While often used for analysis to determine the purity of a sample, preparative HPLC can be used to purify larger quantities of the compound to a very high degree. bjmu.edu.cn A typical setup for purity analysis would involve a reverse-phase C18 column with a mobile phase of acetonitrile and water. sielc.comhelixchrom.com The purity is determined by integrating the peak area in the resulting chromatogram.

Advanced Spectroscopic and Analytical Characterization of 3 Benzylamino 4 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule of 3-(benzylamino)-4-nitrobenzonitrile.

Expected ¹H NMR Data: The spectrum would be expected to show distinct signals for the aromatic protons on both the benzonitrile (B105546) and the benzyl (B1604629) rings, as well as signals for the methylene (B1212753) (-CH₂-) and amine (-NH-) protons.

Aromatic Region: Protons on the nitro-substituted ring and the benzyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern would lead to specific splitting patterns (e.g., doublets, triplets) governed by the coupling between adjacent protons.

Methylene Protons: The two protons of the benzyl methylene group (-CH₂-) would likely appear as a doublet due to coupling with the adjacent amine proton.

Amine Proton: The amine proton (-NH-) would appear as a broad singlet or a triplet, and its chemical shift could vary depending on the solvent and concentration.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H (nitrobenzonitrile ring) | 7.0 - 8.5 | d, dd | 7.0 - 9.0 |

| Aromatic-H (benzyl ring) | 7.2 - 7.5 | m | - |

| Methylene (-CH₂-) | ~4.5 | d | 5.0 - 7.0 |

| Amine (-NH-) | Variable | t or br s | 5.0 - 7.0 |

This table is illustrative and contains hypothetical data.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-(benzylamino)-4-nitrobenzonitrile would produce a distinct signal.

Expected ¹³C NMR Data: The spectrum would display signals for the aromatic carbons, the nitrile carbon, and the methylene carbon.

Aromatic Carbons: Signals for the carbons of both aromatic rings would be observed, with their chemical shifts influenced by the attached substituents (nitro, amino, and cyano groups).

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region of the spectrum (around δ 115-120 ppm).

Methylene Carbon (-CH₂-): The benzylic methylene carbon would have a characteristic chemical shift.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-NO₂ | 145 - 150 |

| C-NH | 140 - 145 |

| Aromatic C-H | 110 - 135 |

| Aromatic C (quaternary) | 125 - 140 |

| Nitrile (-CN) | 115 - 120 |

| Methylene (-CH₂) | 45 - 50 |

This table is illustrative and contains hypothetical data.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic rings and confirm the coupling between the -NH- and -CH₂- protons. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. rsc.org This would definitively link each proton signal to its attached carbon signal, for instance, connecting the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. rsc.org This is vital for connecting the different fragments of the molecule, for example, showing correlations from the methylene protons to the carbons of the benzonitrile ring, which would confirm the benzylamino substitution position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is ideal for identifying the molecular ion of a compound with minimal fragmentation. For 3-(benzylamino)-4-nitrobenzonitrile (C₁₄H₁₁N₃O₂), the expected molecular weight is approximately 253.26 g/mol . In positive ion mode, the spectrum would be expected to show the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 254.27.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecule. This is a definitive method for confirming the identity of a newly synthesized compound. For 3-(benzylamino)-4-nitrobenzonitrile, HRMS would be used to confirm the exact mass of the molecular ion.

A hypothetical data table for the expected HRMS data is shown below.

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [C₁₄H₁₁N₃O₂ + H]⁺ | 254.0924 | Value to be determined experimentally |

This table is illustrative and contains hypothetical data.

Applications of Advanced Ionization Techniques (e.g., Matrix-Assisted Ionization Vacuum)

Matrix-Assisted Ionization Vacuum (MAIV) is a novel and sensitive ionization technique in mass spectrometry that generates gas-phase ions from solid-state samples under vacuum conditions. nih.govnih.gov Unlike conventional methods such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), MAIV does not require high voltage, a laser, or applied heat for ionization. nih.govnih.gov The process is remarkably simple, involving the introduction of a crystalline mixture of the analyte and a suitable small molecule matrix directly into the vacuum of a mass spectrometer. nih.gov

Research has identified 3-nitrobenzonitrile (B78329), a compound structurally related to the title compound, as a highly effective matrix for MAIV. nih.govresearchgate.net This technique produces multiply charged ions similar to ESI and is compatible with mass spectrometers designed for atmospheric pressure ionization. nih.gov The ionization is continuous, and the absence of a laser results in minimal chemical background noise. nih.gov A key advantage of MAIV is its potential for high sensitivity, as ions are generated directly in the vacuum region, which minimizes the ion losses that typically occur during transfer from atmospheric pressure. nih.gov

Given the established role of 3-nitrobenzonitrile as a matrix, it is plausible that 3-(benzylamino)-4-nitrobenzonitrile could be effectively analyzed using MAIV-MS. This method would be particularly useful for obtaining detailed mass information and for studying non-covalent interactions involving the molecule. Furthermore, sonic-spray ionization (SSI) techniques have also shown significant signal enhancement for various analytes when 3-nitrobenzonitrile is used as an additive, suggesting another avenue for the sensitive analysis of its derivatives. researchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and analyzing the vibrational modes of a molecule. By combining Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical calculations, a comprehensive understanding of the vibrational behavior of 3-(benzylamino)-4-nitrobenzonitrile can be achieved.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent method for qualitative analysis. For 3-(benzylamino)-4-nitrobenzonitrile, the spectrum would be dominated by vibrations from the nitrile, nitro, secondary amine, and substituted benzene (B151609) ring moieties. The expected vibrational frequencies, based on data from analogous compounds like 4-amino-3-nitrobenzonitrile (B23877), 4-chloro-3-nitrobenzonitrile (B1361363), and other aromatic nitro compounds, are summarized in the table below. nih.govnih.govresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for 3-(benzylamino)-4-nitrobenzonitrile

| Vibrational Assignment | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300-3500 | Secondary Amine (N-H) |

| C-H Stretch (Aromatic) | 3000-3100 | Benzene Rings |

| C≡N Stretch | 2220-2240 | Nitrile (C≡N) |

| NO₂ Asymmetric Stretch | 1520-1560 | Nitro (NO₂) |

| C=C Stretch (Aromatic) | 1450-1600 | Benzene Rings |

| NO₂ Symmetric Stretch | 1340-1370 | Nitro (NO₂) |

| C-N Stretch | 1200-1350 | Aryl Amine (C-N) |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of 3-(benzylamino)-4-nitrobenzonitrile would provide valuable information about the skeletal vibrations of the aromatic rings and the symmetric vibrations of the nitro group. Expected Raman shifts, drawn from analyses of related molecules, highlight these key features. nih.govnih.govnih.govchemicalbook.com

Table 2: Expected Raman Shifts for 3-(benzylamino)-4-nitrobenzonitrile

| Vibrational Assignment | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3050-3100 | Benzene Rings |

| C≡N Stretch | 2220-2240 | Nitrile (C≡N) |

| Ring Breathing Mode | 990-1010 | Benzene Rings |

| NO₂ Symmetric Stretch | 1340-1370 | Nitro (NO₂) |

Theoretical Vibrational Analysis and Experimental Spectral Correlation

To achieve unambiguous assignment of the experimental FT-IR and Raman bands, theoretical vibrational analysis is employed. This computational approach, typically using Density Functional Theory (DFT) methods such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), calculates the optimized molecular geometry and predicts the harmonic vibrational frequencies. nih.govnih.gov

Studies on structurally similar molecules like 4-chloro-3-nitrobenzonitrile and 4-amino-3-nitrobenzonitrile have demonstrated the efficacy of this approach. nih.govnih.gov The theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and computational approximations, allowing for a direct and accurate correlation with the experimental spectra. nih.govresearchgate.net Furthermore, Potential Energy Distribution (PED) analysis is used to determine the contribution of each internal coordinate to a specific normal mode, providing a detailed understanding of the nature of the vibration. nih.gov This correlation between theoretical predictions and experimental data provides a robust foundation for the complete vibrational assignment of 3-(benzylamino)-4-nitrobenzonitrile.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice.

Crystal Growth and Quality Assessment

The prerequisite for any X-ray crystallographic study is the availability of high-quality single crystals. For an organic compound like 3-(benzylamino)-4-nitrobenzonitrile, a common and effective method for crystal growth is the slow evaporation solution growth technique. nih.govresearchgate.net

The process begins with the purification of the synthesized compound, often through recrystallization, to remove impurities that could inhibit crystal growth. researchgate.net A suitable solvent is then selected by testing the compound's solubility in various organic solvents like methanol, ethanol, or acetone. nih.gov A saturated or slightly supersaturated solution is prepared, filtered to remove any particulate matter, and left undisturbed in an environment with controlled temperature and minimal vibration. researchgate.net As the solvent slowly evaporates, the solution becomes more concentrated, eventually leading to nucleation and the growth of crystals.

The quality of the resulting crystals is assessed visually under a microscope for transparency, well-defined facets, and the absence of cracks or inclusions. The ultimate test of quality is the diffraction pattern produced when the crystal is exposed to an X-ray beam. A high-quality crystal will yield a diffraction pattern with sharp, well-resolved spots, enabling the collection of a complete and accurate dataset for structure elucidation. nih.gov

Molecular Geometry and Conformation Analysis

The geometry of the benzonitrile portion is expected to be largely planar. The bond lengths and angles within the benzene ring would be typical for an aromatic system, though they will be influenced by the electron-withdrawing nature of the nitro and cyano groups, and the electron-donating character of the amino group. For instance, in 3-nitrobenzonitrile, the C-C bonds in the benzene ring range from 1.3851(19) to 1.397(2) Å. The C-CN bond is approximately 1.447(2) Å, and the C-NO2 bond is around 1.4697(19) Å. The nitrile group (C≡N) itself has a triple bond with a length of about 1.141(2) Å.

The key conformational feature of 3-(benzylamino)-4-nitrobenzonitrile is the dihedral angle between the plane of the benzene ring and the benzyl group, as well as the orientation of the nitro group. In similar structures, such as 4-isopropylamino-3-nitrobenzonitrile, the nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of 3.4(3)°. This planarity is often favored as it allows for resonance between the nitro group and the aromatic ring.

The benzylamino substituent introduces additional conformational flexibility around the C-N and N-C(benzyl) bonds. The nitrogen atom of the amino group is expected to be sp2 hybridized, and its lone pair will participate in resonance with the benzene ring. The orientation of the benzyl group relative to the rest of the molecule will be a result of the balance between steric hindrance and potential intramolecular interactions.

An intramolecular hydrogen bond is anticipated between the amine hydrogen (N-H) and an oxygen atom of the adjacent nitro group. This type of interaction is observed in analogous structures like 4-isopropylamino-3-nitrobenzonitrile and contributes to the planarity of the molecule.

A comprehensive understanding of the precise bond lengths, bond angles, and dihedral angles for 3-(benzylamino)-4-nitrobenzonitrile would necessitate dedicated crystallographic or computational studies. The following table provides hypothetical data based on known values for similar compounds.

Table 1: Predicted Molecular Geometry Parameters for 3-(Benzylamino)-4-nitrobenzonitrile

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 |

| C-CN | ~1.45 |

| C≡N | ~1.14 |

Intermolecular Interactions and Packing Arrangements

The crystalline structure of 3-(benzylamino)-4-nitrobenzonitrile is expected to be stabilized by a network of intermolecular interactions. The nature of these interactions is dictated by the functional groups present in the molecule: the nitro group, the cyano group, the amino group, and the aromatic rings.

Hydrogen Bonding: The primary intermolecular interaction is likely to be hydrogen bonding. The hydrogen atom on the benzylamino group (N-H) can act as a hydrogen bond donor to the oxygen atoms of the nitro group or the nitrogen atom of the cyano group on adjacent molecules. This would lead to the formation of chains or dimeric motifs in the crystal lattice. In related structures, such as 4-isopropylamino-3-nitrobenzonitrile, weak aromatic C-H···O and C-H···N hydrogen bonds are also observed, which further link the molecules.

π-π Stacking: The presence of two aromatic rings (the benzonitrile core and the benzyl group) suggests that π-π stacking interactions will play a significant role in the crystal packing. In solid 3-nitrobenzonitrile, molecules are arranged in stacks with an interplanar distance of 3.3700(9) Å. A similar stacking arrangement can be anticipated for 3-(benzylamino)-4-nitrobenzonitrile, potentially involving both the benzonitrile and benzyl rings of neighboring molecules. The offset of these stacked rings would be influenced by the electrostatic interactions between the electron-rich and electron-poor regions of the aromatic systems.

The combination of these intermolecular forces—hydrogen bonding, π-π stacking, and dipole-dipole interactions—will dictate the specific packing arrangement and the resulting crystal system and space group of 3-(benzylamino)-4-nitrobenzonitrile. A detailed analysis of these packing arrangements would require single-crystal X-ray diffraction data.

Table 2: Potential Intermolecular Interactions in Crystalline 3-(Benzylamino)-4-nitrobenzonitrile

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (amino) | O (nitro), N (cyano) |

| Hydrogen Bond (weak) | C-H (aromatic/benzyl) | O (nitro), N (cyano) |

| π-π Stacking | Benzonitrile Ring | Benzonitrile Ring |

| π-π Stacking | Benzyl Ring | Benzyl Ring |

| π-π Stacking | Benzonitrile Ring | Benzyl Ring |

Computational Chemistry and Theoretical Investigations of 3 Benzylamino 4 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are pivotal in understanding the fundamental characteristics of molecules. For 3-(benzylamino)-4-nitrobenzonitrile, these methods provide insights into its stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries and energies. By optimizing the geometry of 3-(benzylamino)-4-nitrobenzonitrile, the most stable arrangement of its atoms (the ground state) can be determined. This process involves finding the minimum energy conformation of the molecule.

The geometry optimization of related molecules, such as 2-amino-4-chlorobenzonitrile, has been successfully performed using DFT at the B3LYP/6-311++G(d,p) level of theory. analis.com.my For 3-(benzylamino)-4-nitrobenzonitrile, a similar approach would be employed to calculate key bond lengths and angles. The resulting data provides a foundational understanding of the molecule's three-dimensional structure.

Table 1: Predicted Geometric Parameters for 3-(Benzylamino)-4-nitrobenzonitrile

| Parameter | Predicted Value |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-CN | 1.44 Å |

| C≡N | 1.16 Å |

| C-NO2 | 1.48 Å |

| N-O (nitro) | 1.23 Å |

| C-N (amino) | 1.37 Å |

| N-H (amino) | 1.01 Å |

| C-N-C (angle) | 125° |

| O-N-O (angle) | 124° |

Note: These are estimated values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

In 3-(benzylamino)-4-nitrobenzonitrile, the HOMO is expected to be localized primarily on the electron-donating benzylamino group, while the LUMO will likely be centered on the electron-withdrawing nitrobenzonitrile moiety. researchgate.net This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. Studies on similar compounds like N-Benzyl-3-nitroaniline have utilized DFT to analyze these orbitals. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for 3-(Benzylamino)-4-nitrobenzonitrile

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These are estimated values based on calculations for analogous molecules.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For 3-(benzylamino)-4-nitrobenzonitrile, the ESP analysis is expected to show a negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these are sites susceptible to electrophilic attack. Conversely, a positive potential (blue regions) would be anticipated around the hydrogen atom of the amino group and the hydrogen atoms of the aromatic rings, highlighting them as potential sites for nucleophilic interaction. This type of analysis has been applied to related nitroanilines to understand their intermolecular interactions. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. arxiv.orgrsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Predicting the NMR spectra of 3-(benzylamino)-4-nitrobenzonitrile would involve calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Benzylamino)-4-nitrobenzonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (nitro-substituted ring) | 7.5 - 8.5 | 115 - 150 |

| Aromatic CH (benzyl ring) | 7.2 - 7.4 | 127 - 138 |

| CH₂ (benzyl) | 4.5 | 48 |

| NH | 8.8 | - |

| C-CN | - | 118 |

| C-NO₂ | - | 145 |

| C-NH | - | 152 |

Note: These are estimated ranges based on known substituent effects and data for similar compounds. chemicalbook.com

Simulation of Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations can predict the frequencies and intensities of these vibrations. frontiersin.org DFT calculations are used to compute the harmonic vibrational frequencies, which often require scaling to better match experimental results. nih.gov

For 3-(benzylamino)-4-nitrobenzonitrile, key vibrational modes would include the stretching of the C≡N group, the symmetric and asymmetric stretches of the NO₂ group, the N-H stretch of the amino group, and various C-H and C-C stretching and bending modes of the aromatic rings. researchgate.net The calculated spectra can aid in the interpretation of experimental IR and Raman data.

Table 4: Predicted Key Vibrational Frequencies for 3-(Benzylamino)-4-nitrobenzonitrile

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C≡N Stretch | 2220 - 2240 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1335 - 1355 |

| C-N Stretch (amino) | 1250 - 1350 |

Note: These are estimated frequency ranges based on experimental and computational data for substituted benzonitriles and nitroanilines.

Molecular Interactions and Adsorption Studies

Understanding the non-covalent interactions and surface adsorption behavior of 3-(benzylamino)-4-nitrobenzonitrile is crucial for predicting its material properties and environmental fate.

The structure of 3-(benzylamino)-4-nitrobenzonitrile, featuring a nitro group, a nitrile group, and a secondary amine linkage, suggests the presence of several key intermolecular interactions:

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atom of the nitrile group (-C≡N) can serve as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal packing and solution-phase aggregation of the molecule.

π-π Stacking: The presence of two aromatic rings, the benzonitrile (B105546) core and the benzyl (B1604629) group, allows for π-π stacking interactions. These interactions are a significant contributor to the stability of the crystal structures of many aromatic compounds. For instance, studies on 3-nitrobenzonitrile (B78329) have revealed that its molecules are π-stacked along the shortest crystallographic axis. nih.gov The interplanar distance in these stacks is approximately 3.3700 (9) Å. nih.gov This suggests that 3-(benzylamino)-4-nitrobenzonitrile would also exhibit similar stacking arrangements, likely influenced by the additional benzyl group.

Dipole-Dipole Interactions: The nitro and nitrile groups are strongly electron-withdrawing, creating significant dipole moments within the molecule. These dipoles can interact with each other, further influencing the molecular arrangement in the solid state.

A summary of key bond lengths and crystal structure information for the related compound 3-nitrobenzonitrile is provided below:

| Parameter | Value |

| C-N (nitro group) | 1.4697 (19) Å |

| C-C (nitrile group) | 1.447 (2) Å |

| N-O (nitro group) | 1.2258 (17) Å and 1.2262 (18) Å |

| C≡N (nitrile group) | 1.141 (2) Å |

| Interplanar distance (π-stacking) | 3.3700 (9) Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Data for 3-nitrobenzonitrile nih.govresearchgate.net

While direct studies on the adsorption of 3-(benzylamino)-4-nitrobenzonitrile are scarce, research on related nitroaromatic and nitrile compounds provides valuable insights. These compounds are known to adsorb onto various materials, driven by a combination of the interactions mentioned above.

The efficiency of adsorption is influenced by several factors, including the properties of the adsorbent material and the specific functional groups on the adsorbate molecule. Innovative adsorbents like nanocellulose, metal-organic frameworks (MOFs), graphene-based composites, and biochar have shown promise for the removal of various pollutants, including organic compounds. mdpi.com

For example, the adsorption of molecules can occur via chemisorption, involving the formation of a monolayer of the adsorbate on the surface of the adsorbent. frontiersin.org The porous structure, large surface area, and high cation exchange capacity of materials like biochar make them effective in adsorbing a wide range of contaminants. mdpi.com Metal oxide-based adsorbents are also noted for their selectivity and stability in aqueous systems. frontiersin.org

The benzylamino and nitro groups in 3-(benzylamino)-4-nitrobenzonitrile would likely play a key role in its adsorption onto surfaces. The amino group could interact with acidic sites on an adsorbent, while the nitro and nitrile groups could interact with basic sites or through dipole-dipole interactions.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex organic molecules.

The synthesis of 3-(benzylamino)-4-nitrobenzonitrile typically involves the reaction of a precursor molecule with benzylamine. Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway of this transformation. This involves calculating the energies of the reactants, products, and any intermediates to determine the most likely reaction mechanism.

For a related compound, 3-nitrobenzonitrile, a synthesis method involves the decomposition of a diazonium salt in ethanol. nih.gov The diazonium salt itself is synthesized from 2-amino-5-nitrobenzonitrile. nih.gov Computational analysis of such a reaction would involve modeling the electronic structure and stability of the diazonium intermediate and the subsequent steps leading to the final product.

A critical aspect of reaction pathway analysis is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Computational chemists use various algorithms to locate transition states on the potential energy surface. Once located, the structure and energy of the transition state can be calculated. For the synthesis of 3-(benzylamino)-4-nitrobenzonitrile, the transition state would likely involve the partial formation of the new carbon-nitrogen bond between the benzonitrile ring and the benzylamine.

The energy barrier for the rotation of the nitro group in nitrobenzene (B124822) has been determined to be around 19 kJ mol⁻¹ through gas-phase electron diffraction. researchgate.net This type of conformational change can also be studied computationally, providing insights into the flexibility of the molecule and the potential energy barriers for different conformations, which can be relevant in understanding reaction dynamics.

Chemical Reactivity and Transformation Pathways of 3 Benzylamino 4 Nitrobenzonitrile

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, primarily reduction to an amino group and participation in nucleophilic substitution reactions.

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. In the case of 3-(benzylamino)-4-nitrobenzonitrile, the selective reduction of the nitro group is crucial for the synthesis of various derivatives, particularly 3,4-diaminobenzonitrile (B14204).

Commonly employed methods for this reduction include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas. chemicalbook.comcommonorganicchemistry.com Other reducing agents such as iron (Fe) or tin(II) chloride (SnCl2) in acidic media, or sodium sulfide (B99878) (Na2S), can also be effective. commonorganicchemistry.com The choice of reagent is critical to avoid the reduction of the nitrile group. For instance, while lithium aluminum hydride (LiAlH4) can reduce nitro groups, it is generally not suitable for aromatic nitro compounds as it can lead to azo products and would also reduce the nitrile. commonorganicchemistry.com

A significant challenge in this area is the selective reduction of a nitrile in the presence of an aromatic nitro group. calvin.edu Research has explored various combinations of Lewis acids and borohydrides to achieve this selectivity. calvin.educalvin.edu For example, a combination of a Brønsted acid like trifluoroacetic acid (TFA) and sodium borohydride (B1222165) in tetrahydrofuran (B95107) (THF) has shown success in selectively reducing the nitrile while leaving the nitro group intact. calvin.edu

The resulting 3,4-diaminobenzonitrile is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. chemicalbook.comsigmaaldrich.comscbt.com

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes |

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol) | Generally effective for both aromatic and aliphatic nitro groups. chemicalbook.comcommonorganicchemistry.com |

| Fe/Acid (e.g., AcOH) | Acidic conditions | Mild conditions, often used when other reducible groups are present. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | Mild reducing agent suitable for sensitive substrates. commonorganicchemistry.com |

| Na₂S | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

The strong electron-withdrawing nature of the nitro group activates the aromatic ring of 3-(benzylamino)-4-nitrobenzonitrile towards nucleophilic aromatic substitution (SNAr) reactions. The nitro group, particularly when positioned ortho or para to a leaving group, significantly facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex.

In a related compound, 4-chloro-3-nitrobenzonitrile (B1361363), the chlorine atom is readily displaced by nucleophiles like n-propylamine in refluxing tetrahydrofuran to yield 3-nitro-4-(propylamino)benzonitrile. nih.govnih.gov This demonstrates the activating effect of the ortho nitro group. Similarly, the benzylamino group in 3-(benzylamino)-4-nitrobenzonitrile could potentially be displaced by a strong nucleophile, although this is generally less common than the reduction of the nitro group. The presence of both the nitro and nitrile groups enhances the electrophilicity of the aromatic ring, making such substitutions plausible under specific conditions.

The study of nucleophilic addition reactions on similar nitro-activated systems has shown that various nucleophiles, including amines and alkoxides, can participate in these transformations. nih.govmdpi.com The reaction conditions, such as solvent and temperature, play a crucial role in determining the outcome and efficiency of these reactions.

Reactions of the Benzonitrile (B105546) Group

The nitrile group is another key reactive site in 3-(benzylamino)-4-nitrobenzonitrile, capable of undergoing hydrolysis, hydration, reduction, and cycloaddition reactions.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. lumenlearning.comlibretexts.org This transformation can be carried out under either acidic or basic conditions. libretexts.orgyoutube.com

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially produces the carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to liberate the free carboxylic acid. libretexts.org

For 3-(benzylamino)-4-nitrobenzonitrile, hydrolysis would yield 3-(benzylamino)-4-nitrobenzoic acid. It is important to control the reaction conditions to avoid potential side reactions, such as the hydrolysis of the amide in the intermediate stage. youtube.com Industrial processes for the hydrolysis of aromatic nitriles, such as terephthalonitrile, have been developed to produce high-purity carboxylic acids. google.comgoogle.com

The partial hydrolysis of a nitrile, known as nitrile hydration, yields an amide. This reaction can be catalyzed by acids, bases, or various metal catalysts. core.ac.uknii.ac.jpresearchgate.netorgsyn.org Selective hydration to the amide without further hydrolysis to the carboxylic acid requires careful control of reaction conditions. youtube.comcore.ac.uk For example, using sodium hydroxide as a catalyst in an ethanol/water mixture has been shown to selectively hydrate (B1144303) aromatic nitriles to their corresponding amides with minimal formation of the carboxylic acid. core.ac.uk

The reduction of the nitrile group to a primary amine is another important transformation. However, achieving selective reduction of the nitrile in the presence of a nitro group is a synthetic challenge. calvin.educalvin.edu As mentioned earlier, specific reagent combinations like a Lewis acid with sodium borohydride have been developed for this purpose. calvin.educalvin.edu Conversely, chemoselective reduction of the nitro group in the presence of the nitrile is more commonly achieved. nih.govjsynthchem.com

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. nih.govnih.govyoutube.com One of the most common examples is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction is often catalyzed by Lewis acids or proceeds under thermal conditions.

Furthermore, nitriles can react as dipolarophiles in 1,3-dipolar cycloaddition reactions with species like nitrones or azomethine ylides to construct five-membered heterocyclic rings. nih.govnih.gov The electron-withdrawing nature of the aromatic ring in 3-(benzylamino)-4-nitrobenzonitrile would likely enhance the reactivity of the nitrile group in such cycloadditions. These reactions are powerful tools for the synthesis of complex, nitrogen-containing heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. clockss.org

Transformations at the Secondary Amine Linkage

The secondary amine linkage in 3-(benzylamino)-4-nitrobenzonitrile is a prime site for a range of chemical modifications, including alkylation, acylation, and cyclization reactions.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to reaction with electrophiles. Alkylation with alkyl halides or other alkylating agents would be expected to yield the corresponding tertiary amine. Similarly, acylation with acyl chlorides or anhydrides would produce the corresponding N-benzyl-N-acyl-4-nitrobenzonitrile derivative. The specific conditions for these reactions, such as the choice of base and solvent, would be crucial in achieving high yields and would need to be determined experimentally.

Table 1: Hypothetical Alkylation and Acylation Reactions of 3-(Benzylamino)-4-nitrobenzonitrile

| Reaction Type | Electrophile Example | Hypothetical Product |

| Alkylation | Methyl iodide (CH₃I) | 3-(N-benzyl-N-methylamino)-4-nitrobenzonitrile |

| Acylation | Acetyl chloride (CH₃COCl) | 3-(N-benzylacetamido)-4-nitrobenzonitrile |

Cyclization Reactions to Form Fused Heterocycles

The strategic positioning of the amino and nitro groups on the aromatic ring suggests that 3-(benzylamino)-4-nitrobenzonitrile could be a valuable precursor for the synthesis of fused heterocyclic systems. For instance, reduction of the nitro group to an amino group would generate a diamine intermediate. This intermediate could then undergo intramolecular cyclization reactions with suitable reagents to form various heterocyclic structures, such as benzimidazoles or other related fused systems. The specific nature of the resulting heterocycle would depend on the choice of the cyclizing agent.

Aromatic Functionalization of the Phenyl Ring

The two phenyl rings in 3-(benzylamino)-4-nitrobenzonitrile offer additional sites for chemical modification through aromatic functionalization reactions.

Electrophilic Aromatic Substitution Reactions

The benzylamino and nitro groups on one of the phenyl rings exert strong directing effects on incoming electrophiles. The benzylamino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The interplay of these two groups would dictate the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. It is anticipated that the strong activating effect of the amino group would dominate, directing substitution to the positions ortho and para to it. However, the steric hindrance from the benzyl (B1604629) group and the deactivating effect of the nitro group could lead to a complex mixture of products.

Table 2: Potential Regiochemical Outcomes of Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

| Position | Directing Effect of -NHBn | Directing Effect of -NO₂ | Predicted Outcome |

| C2 | Ortho (Activating) | Meta (Deactivating) | Potentially favored |

| C5 | Para (Activating) | - | Potentially favored |

| C6 | Ortho (Activating) | - | Sterically hindered |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The secondary amine in 3-(benzylamino)-4-nitrobenzonitrile could potentially act as a directed metalation group (DMG). Treatment with a strong organolithium base could lead to deprotonation at the ortho position to the amino group (C2), creating a lithiated intermediate. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at a specific position. The viability of this strategy would depend on the relative acidity of the N-H proton versus the ortho-aromatic protons.

Mechanistic Investigation of Reaction Pathways

The lack of experimental data on the reactivity of 3-(benzylamino)-4-nitrobenzonitrile means that all potential reaction pathways are currently hypothetical. Detailed mechanistic investigations would be essential to understand the intricacies of its chemical behavior. Such studies would involve:

Kinetic analysis to determine the rate and order of reactions.

Isolation and characterization of intermediates to elucidate the step-by-step reaction pathways.

Computational modeling to predict reaction energetics and transition state geometries.

Labeling studies to trace the fate of specific atoms throughout a reaction.

Advanced Research Applications and Functional Investigations of 3 Benzylamino 4 Nitrobenzonitrile

Role as Synthetic Precursors and Building Blocks

The unique arrangement of functional groups in 3-(benzylamino)-4-nitrobenzonitrile, including a nitrile, a nitro group, and a secondary amine, makes it a valuable starting material and intermediate in organic synthesis.

Scaffold for the Synthesis of Complex Organic Molecules

The structure of 3-(benzylamino)-4-nitrobenzonitrile serves as a fundamental framework, or scaffold, for the construction of more elaborate organic molecules. The presence of reactive sites allows for a variety of chemical transformations, enabling chemists to build upon its core structure to synthesize novel compounds with specific desired properties. The interplay between the electron-withdrawing nitro and nitrile groups and the electron-donating amino group influences the reactivity of the aromatic ring, providing pathways for diverse functionalization.

Intermediates in the Preparation of Fused Heterocyclic Systems

A significant application of 3-(benzylamino)-4-nitrobenzonitrile is its use as an intermediate in the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds.

Quinazolinones: The synthesis of quinazolinones, a class of compounds with a wide range of pharmacological activities, can be achieved using precursors derived from o-disubstituted benzene (B151609) derivatives like 2-aminobenzonitrile (B23959) and 2-nitrobenzoic acid. acgpubs.org The general structure of 3-(benzylamino)-4-nitrobenzonitrile provides a basis for the formation of the quinazolinone ring system through various cyclization strategies. acgpubs.orgorganic-chemistry.orgnih.govomicsonline.org For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable one-carbon unit, can lead to the formation of the pyrimidine (B1678525) ring fused to the benzene ring, characteristic of quinazolinones.

Thiadiazines: Similarly, this compound can be a precursor for the synthesis of thiadiazines, another important class of heterocyclic compounds. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, for example, can be achieved through various synthetic routes, often involving cyclization reactions. nih.gov The amino and nitrile groups in the 3-(benzylamino)-4-nitrobenzonitrile structure can participate in reactions to form the thiadiazine ring.

Investigation in Corrosion Inhibition Studies

The presence of heteroatoms (nitrogen and oxygen) and an aromatic ring system in 3-(benzylamino)-4-nitrobenzonitrile suggests its potential as a corrosion inhibitor. Organic compounds with such features are known to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. ijcsi.proresearchgate.net

Electrochemical Evaluation

The effectiveness of a corrosion inhibitor is often evaluated using electrochemical techniques that probe the metal-solution interface.

Potentiodynamic Polarization: This technique involves changing the potential of a metal sample and measuring the resulting current. The data obtained can determine the corrosion current density (i_corr) and the corrosion potential (E_corr). A significant decrease in i_corr and a shift in E_corr in the presence of the inhibitor indicate its effectiveness. Studies on similar organic compounds have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netnih.govresearchgate.netrsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective layer formed by the inhibitor. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) are indicative of a well-formed, protective inhibitor film on the metal surface. nih.govresearchgate.netsemanticscholar.org

Table 1: Electrochemical Parameters for Corrosion Inhibition

| Technique | Parameter | Indication of Inhibition |

|---|---|---|

| Potentiodynamic Polarization | Corrosion Current Density (i_corr) | Decrease |

| Corrosion Potential (E_corr) | Shift | |

| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (R_ct) | Increase |

| Double-Layer Capacitance (C_dl) | Decrease |

Gravimetric Measurement Techniques

Gravimetric, or weight loss, measurements provide a direct and straightforward method for assessing corrosion rates and inhibitor efficiency. ijcsi.proresearchgate.netj-cst.org This technique involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific duration. The weight loss of the coupon is then measured, and the corrosion rate and inhibition efficiency are calculated. An increase in inhibition efficiency with increasing inhibitor concentration is typically observed. mdpi.com Studies have shown a strong correlation between results obtained from gravimetric and electrochemical methods. northumbria.ac.uk

Adsorption Mechanism and Surface Interaction Modeling

The protective action of an organic corrosion inhibitor is attributed to its adsorption onto the metal surface. researchgate.netresearchgate.net The mechanism of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor's heteroatoms and the metal's d-orbitals. mdpi.comresearchgate.net

The nature of the adsorption can be elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm. nih.govresearchgate.net Thermodynamic parameters like the standard free energy of adsorption (ΔG°_ads) can also be calculated to further understand the spontaneity and nature of the adsorption process. researchgate.net The presence of nitrogen and oxygen atoms, along with the π-electrons of the benzene ring in 3-(benzylamino)-4-nitrobenzonitrile, are key features that facilitate its adsorption on metal surfaces, thereby inhibiting corrosion.

Applications in Material Science and Functional Materials

The unique arrangement of electron-donating (benzylamino) and electron-withdrawing (nitro, nitrile) groups on the aromatic ring of 3-(benzylamino)-4-nitrobenzonitrile suggests its potential utility in the creation of novel functional materials.

Monomers for Polymer Synthesis

While specific polymers derived directly from 3-(benzylamino)-4-nitrobenzonitrile are not extensively documented, its structure contains reactive sites suitable for polymerization. The secondary amine group and the aromatic rings offer potential for incorporation into various polymer backbones. For instance, aminobenzonitriles can be utilized in the synthesis of heat-resistant polymers. google.com The synthesis of polyanilines, a class of conductive polymers, often involves the polymerization of aniline (B41778) derivatives. nih.gov The presence of the benzylamino group could influence the polymerization process and the final properties of the resulting polymer, such as solubility and processability. nih.gov

Furthermore, the nitrile group can potentially undergo polymerization reactions, such as trimerization to form triazine rings, which can lead to the formation of highly cross-linked and thermally stable polymers. The reduction of the nitro group to an amino group would yield a diamino derivative, a versatile monomer for polyamides and polyimides. A patent describes a method for producing 2-aminobenzonitrile by reducing 2-nitrobenzonitrile, highlighting a potential pathway to creating such monomers. google.com

Table 1: Potential Polymerization Pathways for 3-(Benzylamino)-4-nitrobenzonitrile Derivatives

| Monomer Derivative | Polymerization Type | Potential Polymer Class | Key Properties |

| Modified 3-(benzylamino)-4-aminobenzonitrile | Polycondensation | Polyamides, Polyimides | High thermal stability, mechanical strength |

| 3-(Benzylamino)-4-nitrobenzonitrile | Cyclotrimerization of nitrile groups | Triazine-based polymers | High cross-link density, thermal resistance |

| Oxidative Polymerization | Substituted Polyanilines | Electrically conductive, electroactive |

Components in Optoelectronic or Responsive Materials

The "push-pull" nature of 3-(benzylamino)-4-nitrobenzonitrile, where the electron-donating benzylamino group and the electron-withdrawing nitro and nitrile groups create significant intramolecular charge transfer (ICT), makes it a promising candidate for optoelectronic applications. chemrxiv.org Molecules with strong ICT characteristics are known to exhibit large nonlinear optical (NLO) properties, which are crucial for technologies like second-harmonic generation. rug.nl

The study of p-nitroaniline and its derivatives has shown that the presence of both electron-donor and electron-withdrawing groups can lead to significant NLO effects. researchgate.netresearchgate.net The first hyperpolarizability, a measure of a molecule's NLO response, is often enhanced in such systems. rug.nl It is plausible that 3-(benzylamino)-4-nitrobenzonitrile would exhibit similar properties. The extent of these properties can be tuned by modifying the substituents on the aromatic rings. researchgate.net

Moreover, the significant change in dipole moment upon electronic excitation in such push-pull systems can lead to solvatochromism, where the color of the compound changes with the polarity of the solvent. This property is the basis for creating materials that are responsive to their chemical environment. chemrxiv.org

Table 2: Comparison of Calculated Electronic Properties of Related Nitroaniline Derivatives

| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Potential Application |

| p-Nitroaniline | ~6.2 | ~4.5 | NLO, Solvatochromic dyes |

| Hypothetical 3-(benzylamino)-4-nitrobenzonitrile | Predicted High | Predicted Low | Enhanced NLO, Responsive sensors |

| pNA–OH | - | Small | Optoelectronics researchgate.net |

| pNA–OCH3 | - | Small | Optoelectronics researchgate.net |

| pNA–NH2 | - | Small | Optoelectronics researchgate.net |

Note: Data for 3-(benzylamino)-4-nitrobenzonitrile is hypothetical and based on trends observed in structurally similar molecules.

Exploration in Advanced Analytical Chemistry

The distinct spectroscopic and chemical properties of 3-(benzylamino)-4-nitrobenzonitrile lend themselves to innovative applications in analytical chemistry.

Development of Spectroscopic Probes

The inherent fluorescence and sensitivity to the local environment of push-pull fluorophores make them excellent candidates for spectroscopic probes. The fluorescence properties of 3-(benzylamino)-4-nitrobenzonitrile are expected to be sensitive to solvent polarity, viscosity, and the presence of specific analytes. This is due to the twisted intramolecular charge transfer (TICT) phenomenon that can occur in such molecules. Upon excitation, a planar ICT state is formed, which can then relax into a non-fluorescent, twisted state. The efficiency of this process, and thus the fluorescence quantum yield, is highly dependent on the surrounding environment. This sensitivity could be harnessed to develop probes for studying biological membranes or for quantifying the polarity of solvent mixtures.

Enhancement in Mass Spectrometry Techniques (analogous to 3-nitrobenzonitrile (B78329) use)

In the field of mass spectrometry, matrix-assisted laser desorption/ionization (MALDI) is a powerful technique for analyzing large molecules. The choice of matrix is critical for successful analysis. 3-Nitrobenzonitrile has been successfully employed as a matrix for matrix-assisted ionization in vacuum (MAIV) and as a sensitivity-enhancing additive in sonic-spray ionization mass spectrometry. nih.govresearchgate.netchemicalbook.comsigmaaldrich.com It facilitates the ionization of a wide range of compounds, including peptides and proteins. nih.gov

Given the structural similarities, 3-(benzylamino)-4-nitrobenzonitrile could also be investigated as a potential matrix for MALDI or related techniques. The presence of the benzylamino group could enhance its energy absorption at specific laser wavelengths and influence its co-crystallization with analytes, potentially offering advantages for specific classes of compounds. The ability of 3-nitrobenzonitrile to assist in the ionization of nonvolatile analytes with minimal fragmentation suggests that its derivatives could be valuable tools in mass spectrometry. researchgate.net

Design and Derivatization for Structure-Activity Relationship Studies (general, without biological claims)

The structure of 3-(benzylamino)-4-nitrobenzonitrile is amenable to systematic modification, making it an excellent scaffold for structure-activity relationship (SAR) studies. By synthesizing a library of derivatives and evaluating their physicochemical properties, researchers can gain a deeper understanding of how molecular structure dictates function.

Table 3: Proposed Derivatizations of 3-(benzylamino)-4-nitrobenzonitrile for SAR Studies

| Modification Site | Example Substituents | Property to Investigate |

| Benzyl (B1604629) Ring (para-position) | -OCH₃, -Cl, -CF₃ | Effect of electron density on ICT and NLO properties |

| Aniline Nitrogen | -CH₃, -C₂H₅ | Steric hindrance effects on TICT state formation |

| Nitro Group Position | Isomeric variations | Impact of push-pull vector alignment on dipole moment |

| Benzonitrile (B105546) Ring | Additional substituents | Fine-tuning of electronic and solubility properties |

These studies, while not focused on biological activity, are fundamental to the rational design of new materials with tailored optical, electronic, and analytical capabilities.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Crystalline and Amorphous States

Hydrogen bonds are expected to be the most significant directional forces in the crystal packing of 3-(benzylamino)-4-nitrobenzonitrile. Analysis of analogous structures, such as 3-Nitro-4-(propylamino)benzonitrile and 4-Isopropylamino-3-nitrobenzonitrile, provides a clear blueprint for the likely hydrogen bonding motifs. nih.govresearchgate.net

In the crystalline state, intermolecular hydrogen bonds are crucial for assembling the individual molecules into a larger, ordered lattice. Weak C-H···O and C-H···N interactions are expected to be prevalent. Aromatic C-H donors from both the benzonitrile (B105546) and benzyl (B1604629) rings can interact with the oxygen atoms of the nitro group or the nitrogen of the nitrile group on neighboring molecules. These interactions, while individually weak, collectively contribute to the stability of the three-dimensional crystal structure.

In an amorphous state, the long-range order would be lost, but these strong and directional hydrogen bonding tendencies would persist on a local level, defining the short-range order of the material.

Table 1: Hydrogen Bond Geometries in Structurally Similar Compounds This table presents typical hydrogen bond data observed in analogs of 3-(benzylamino)-4-nitrobenzonitrile, which serve as a model for its expected interactions.

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type | Source |

| N-H | H | O(nitro) | 0.86 | 1.99 | 2.643 | 132 | Intramolecular | researchgate.net |

| C-H | H | O(nitro) | 0.93 | 2.40 | 3.298 | 163 | Intermolecular | researchgate.net |

| C-H | H | N(nitrile) | 0.93 | 2.61 | 3.469 | 153 | Intermolecular | researchgate.net |

π-π Stacking and Aromatic Interactions

The presence of two aromatic rings in 3-(benzylamino)-4-nitrobenzonitrile makes π-π stacking a critical factor in its supramolecular assembly. These interactions can occur in two distinct modes:

Stacking of Nitrobenzonitrile Rings: The electron-deficient nitrobenzonitrile rings of adjacent molecules are likely to stack upon one another. Crystal structure analyses of similar compounds show that these interactions typically adopt a parallel-displaced or antiparallel-displaced geometry to minimize electrostatic repulsion. nih.gov The centroid-to-centroid distance for these types of interactions in related molecules is typically in the range of 3.7 Å to 4.0 Å. nih.govresearchgate.net

Interactions Involving the Benzyl Ring: The phenyl ring of the benzyl group introduces further possibilities. It can engage in π-π stacking with either the benzonitrile ring or the phenyl ring of a neighboring molecule. Furthermore, it can participate in C-H···π interactions, where a C-H bond from one molecule points towards the face of the phenyl ring on another.

The interplay between these different aromatic interactions is a key determinant of the final crystal packing arrangement.

Weak Non-Covalent Interactions (e.g., C-H···O, C-H···N)

Beyond the primary hydrogen bonds and π-π stacking, a network of weaker non-covalent interactions provides additional stabilization to the supramolecular structure. As detailed in crystallographic studies of analogous compounds, these include: nih.govresearchgate.net